

# 7-Methyl-1H-indole-3-carboxylic acid literature review

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## Compound of Interest

Compound Name: 7-Methyl-1H-indole-3-carboxylic acid

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An In-Depth Technical Guide to **7-Methyl-1H-indole-3-carboxylic Acid** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Methyl-1H-indole-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, biological activities, and therapeutic potential of this versatile molecular scaffold.

## Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] The strategic placement of substituents on the indole core allows for the fine-tuning of physicochemical properties and biological targets.

**7-Methyl-1H-indole-3-carboxylic acid** belongs to the indolecarboxylic acid class of compounds.[4] The carboxylic acid group at the C3 position serves as a versatile synthetic handle for creating diverse libraries of amides and esters, while the methyl group at the C7

position influences the molecule's steric and electronic properties, which can be crucial for specific receptor interactions.[5] This guide synthesizes the current literature to provide a foundational understanding of this compound as a key building block for novel therapeutic agents.

## Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. **7-Methyl-1H-indole-3-carboxylic acid** is a solid powder characterized by a unique set of identifiers and properties that dictate its behavior in experimental settings.[6]

Property / Identifier	Value	Significance
CAS Number	30448-16-9	Unique registry number for unambiguous identification.[6]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	Defines the elemental composition of the molecule.[7]
IUPAC Name	7-methyl-1H-indole-3-carboxylic acid	Systematic name according to international standards.[6]
Molecular Weight	175.18 g/mol	Influences key parameters like diffusion and membrane permeability.[6]
SMILES	<chem>CC1=C2C(=CC=C1)C(=CN2)C(=O)O</chem>	A line notation for representing the molecular structure.[6]
InChIKey	SRYCADDUWPWAE-UHFFFAOYSA-N	A hashed version of the InChI string for database searching.[6]

The structure features an indole nitrogen (N-H) that acts as a hydrogen bond donor, and a carboxylic acid group that provides both hydrogen bond donor and acceptor capabilities, significantly influencing the compound's solubility and intermolecular interactions.[6]

## Synthesis and Characterization

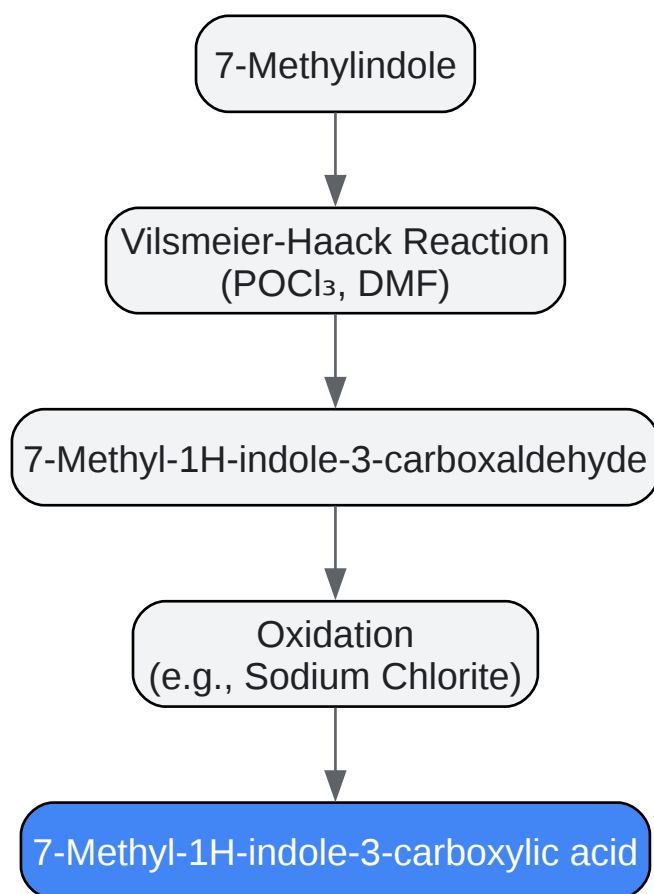
The synthesis of substituted indole-3-carboxylic acids is a well-established area of organic chemistry. While a specific, detailed synthesis for the 7-methyl derivative is not readily available in a single publication, a robust and logical pathway can be constructed from established methodologies for indole functionalization.

## Proposed Synthetic Workflow

A common and effective strategy involves a two-step process starting from the commercially available 7-methylindole:

- Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C3 position of the indole ring. This reaction is highly regioselective for the electron-rich C3 position.
- Oxidation: Conversion of the resulting 7-methyl-1H-indole-3-carboxaldehyde to the corresponding carboxylic acid.

This workflow is efficient and utilizes readily available reagents.



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Caption: Proposed synthetic pathway for **7-Methyl-1H-indole-3-carboxylic acid**.

## Experimental Protocol: Oxidation of Aldehyde Intermediate

The following protocol is adapted from a similar procedure for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid from its aldehyde precursor and represents a reliable method for the final oxidation step.[8]

Materials:

- 7-Methyl-1H-indole-3-carboxaldehyde
- tert-Butanol
- Water
- Sodium chlorite ( $\text{NaClO}_2$ )
- Saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve 7-Methyl-1H-indole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.[8]
- Prepare an aqueous solution of sodium chlorite.
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[8]
- Stir the reaction mixture at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[8]

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.[8]
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[8]
- Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid product.[8]
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, **7-Methyl-1H-indole-3-carboxylic acid**.[8]

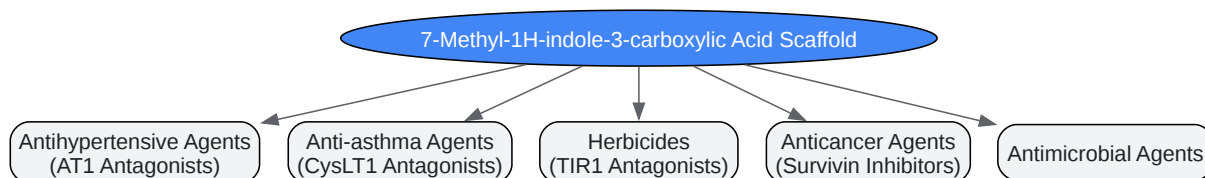
## Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. Based on data from closely related analogs like methyl 1H-indole-3-carboxylate, the following spectral features are expected.[9]

- <sup>1</sup>H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the proton at the C2 position, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The carboxylic acid proton would appear as a broad singlet far downfield.[9][10]
- <sup>13</sup>C NMR: The carbon spectrum would display signals for all 10 carbons, including the distinct resonances for the quaternary carbons of the indole ring (which would be absent in a DEPT-135 experiment) and the carbonyl carbon of the carboxylic acid.[9]
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch, C=O stretching for the carbonyl group, and C-H and C=C stretching for the aromatic system.[11]

## Biological Activities and Therapeutic Potential

The indole-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.[5] Derivatization of this core, including substitutions at the 7-position, has led to the discovery of compounds with potent and diverse biological activities.



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Caption: Diverse biological activities stemming from the indole-3-carboxylic acid scaffold.

## Antihypertensive Activity

Derivatives of indole-3-carboxylic acid have been designed and synthesized as potent antagonists of the angiotensin II receptor subtype 1 (AT1).[12] These compounds have demonstrated high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan. In vivo studies in spontaneously hypertensive rats showed that these derivatives can significantly lower blood pressure with a prolonged effect, highlighting their potential in cardiovascular disease treatment.[12] The indole-3-carboxylic acid moiety serves as a key pharmacophore in these designs.[5]

## Anti-inflammatory and Anti-asthma Applications

In the search for novel treatments for asthma and other inflammatory conditions, indole derivatives have been identified as highly potent and selective antagonists for the CysLT1 receptor, a key mediator of inflammation in asthma.[13] Structure-activity relationship (SAR) studies revealed that substitution on the indole ring is critical for potency. Notably, methoxy group substitution at the 7-position was found to be the most favorable, producing a compound with a CysLT1 IC<sub>50</sub> value of 0.0059  $\mu$ M.[13] This finding strongly suggests that 7-substituted indole-3-carboxylic acids, such as the 7-methyl derivative, are promising scaffolds for developing new anti-asthma therapeutics.

## Herbicidal Activity

Beyond medicine, indole-3-carboxylic acid derivatives are being explored in agriculture. They have been developed as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth.[14] By blocking this receptor, these compounds act as auxinic herbicides

for weed control. This application demonstrates the versatility of the indole scaffold in targeting biological systems across different kingdoms.[14][15]

## Anticancer Potential

The indole nucleus is a feature of many anticancer agents.[2] Specifically, derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential inhibitors of survivin, a protein that is overexpressed in many cancers and inhibits apoptosis.[1][16] This indicates that the indole-3-carboxylic acid framework is a valuable starting point for designing novel agents that can induce apoptosis in cancer cells.

## Conclusion and Future Outlook

**7-Methyl-1H-indole-3-carboxylic acid** is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and beyond. Its strategic combination of a modifiable carboxylic acid group and a sterically and electronically influential methyl group at the 7-position makes it a highly valuable building block. The demonstrated success of 7-substituted indole derivatives, particularly as potent CysLT1 antagonists, underscores the potential for this specific scaffold.[13]

Future research should focus on synthesizing and screening libraries of **7-Methyl-1H-indole-3-carboxylic acid** derivatives against a wide range of biological targets. Exploring its potential in oncology, neurodegenerative diseases, and infectious diseases, areas where indole derivatives have already shown significant promise, could yield next-generation therapeutic agents.[2][3] The continued exploration of this scaffold is a promising avenue for addressing major healthcare challenges.

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